4,4-Diethylpiperidine-1-carbonyl chloride
Description
4,4-Diethylpiperidine-1-carbonyl chloride is a piperidine-based derivative characterized by two ethyl groups at the 4-position of the piperidine ring and a reactive carbonyl chloride (-COCl) functional group at the 1-position. Based on analogous compounds, its estimated molecular formula is C₉H₁₆ClNO (derived from a piperidine backbone [C₅H₁₁N] with two ethyl groups [C₄H₈] and a carbonyl chloride [COCl]). The molecular weight is approximately 193.69 g/mol. This compound is likely used as an intermediate in organic synthesis, particularly in acylations or cross-coupling reactions, due to the electrophilic nature of the carbonyl chloride group.
Properties
Molecular Formula |
C10H18ClNO |
|---|---|
Molecular Weight |
203.71 g/mol |
IUPAC Name |
4,4-diethylpiperidine-1-carbonyl chloride |
InChI |
InChI=1S/C10H18ClNO/c1-3-10(4-2)5-7-12(8-6-10)9(11)13/h3-8H2,1-2H3 |
InChI Key |
YFVVSCNZAUINLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)Cl)CC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,4-Diethylpiperidine-1-carbonyl chloride typically involves the reaction of 4,4-Diethylpiperidine with phosgene or other chlorinating agents. The reaction is usually carried out under controlled conditions to ensure the selective formation of the carbonyl chloride group. Industrial production methods often employ continuous flow reactors to enhance the efficiency and safety of the process .
Chemical Reactions Analysis
4,4-Diethylpiperidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Reduction Reactions: The carbonyl chloride group can be reduced to form the corresponding alcohol or amine.
Oxidation Reactions: Under specific conditions, it can undergo oxidation to form more oxidized derivatives. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents like potassium permanganate. .
Scientific Research Applications
4,4-Diethylpiperidine-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various piperidine derivatives, which are important in drug discovery and development.
Biology: Piperidine derivatives have been studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is used in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is employed in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,4-Diethylpiperidine-1-carbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity allows it to form various derivatives that can interact with biological targets. The molecular targets and pathways involved depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Table 1: Comparative Data for Piperidine Derivatives
Structural and Functional Group Analysis
4,4-Dimethyl-1-piperidinesulfonyl chloride (CAS 1037041-50-1): Functional Group: The sulfonyl chloride (-SO₂Cl) group is more electronegative and reactive toward nucleophiles (e.g., amines) compared to carbonyl chloride, favoring sulfonamide bond formation .
1,4'-Bipiperidine-1'-carbonyl chloride hydrochloride (CAS 143254-82-4):
- Structural Feature : The bipiperidine moiety increases molecular complexity and basicity due to the additional amine group.
- Salt Form : The hydrochloride salt enhances water solubility, making it suitable for reactions in polar solvents, unlike the neutral 4,4-diethyl derivative .
1-Benzyl-4-phenylpiperidine-4-carbonyl chloride hydrochloride (CAS 2138256-21-8):
- Substituents : The bulky benzyl and phenyl groups at the 4-position create significant steric hindrance, which may limit access to the carbonyl chloride group and reduce acylation efficiency .
- Applications : Such aromatic substituents are often leveraged in medicinal chemistry for target-specific interactions.
Biological Activity
4,4-Diethylpiperidine-1-carbonyl chloride is a synthetic compound belonging to the piperidine family, characterized by its two ethyl groups at the 4th position and a carbonyl chloride group at the 1st position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is with a molecular weight of 203.71 g/mol. Its structure allows for various chemical reactions that can lead to the formation of biologically active derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C10H18ClNO |
| Molecular Weight | 203.71 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C10H18ClNO/c1-3-10(4-2)5-7-12(8-6-10)9(11)13/h3-8H2,1-2H3 |
| SMILES | CCC1(CCN(CC1)C(=O)Cl)CC |
The biological activity of this compound primarily stems from its reactivity with nucleophiles due to the presence of the carbonyl chloride group. This reactivity facilitates the formation of various derivatives that can interact with specific biological targets. The mechanisms through which these derivatives exert their effects vary based on their structural modifications.
Antiviral Activity
Research indicates that piperidine derivatives exhibit antiviral properties. For instance, piperidine compounds have been studied for their ability to inhibit viral replication and modulate immune responses. The specific activity of this compound in this area remains to be fully elucidated but suggests potential as a lead compound for antiviral drug development.
Anticancer Activity
Several studies have highlighted the anticancer potential of piperidine derivatives. For example:
- Case Study : A derivative of piperidine demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range .
- Structure–Activity Relationship (SAR) : Modifications to the piperidine ring structure were found to enhance anticancer activity, suggesting that this compound could be optimized for improved efficacy against cancer cells .
Antimicrobial Activity
Piperidine derivatives have also shown promise as antimicrobial agents. The presence of functional groups in compounds similar to this compound has been linked to enhanced antibacterial and antifungal activities. Studies indicate that such compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
